molecular formula C27H32N2O4 B2820819 2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-27-1

2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2820819
CAS No.: 631867-27-1
M. Wt: 448.563
InChI Key: FBQHPDLQVNDMRJ-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique chromeno-pyrrole structure

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-4-17-32-20-12-9-11-19(18-20)24-23-25(30)21-13-7-8-14-22(21)33-26(23)27(31)29(24)16-10-15-28(5-2)6-3/h7-9,11-14,18,24H,4-6,10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQHPDLQVNDMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include diethylamine, propyl bromide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific chromeno-pyrrole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Biological Activity

The compound 2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. These compounds have garnered attention due to their potential biological activities, including antibacterial, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₀N₂O₃
  • Molecular Weight : 314.45 g/mol

The structure features a dihydrochromeno core linked to a diethylamino propyl group and a propoxyphenyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial activity. For instance:

  • Study Findings : A study demonstrated that related chromeno[4,3-b] and chromeno[3,4-c]pyrrole derivatives showed antibacterial efficacy against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

Chromeno-pyrrole derivatives have also been noted for their antioxidant properties:

  • Research Evidence : Compounds within this class have shown the ability to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases .
  • Assay Results : Various assays (e.g., DPPH radical scavenging assay) have confirmed the antioxidant potential of these compounds, indicating a dose-dependent response.

Anticancer Properties

There is emerging evidence regarding the anticancer potential of chromeno-pyrrole derivatives:

  • In Vitro Studies : Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .
  • Case Study : A specific case involving a related compound indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against S. aureus and E. coli
AntioxidantScavenges free radicals; dose-dependent
AnticancerInduces apoptosis in MCF-7 cells

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